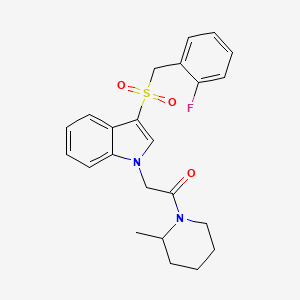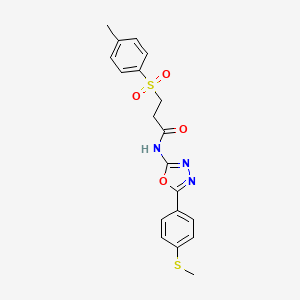
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions and Synthesis of Piperidin-4-ones
Research by Liu et al. (2013) presents a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones through cycloaddition reactions, highlighting the significance of sulfonylimines in synthesizing complex molecular structures with high stereocontrol (Liu et al., 2013). This methodological approach underscores the potential of utilizing sulfonyl-containing compounds, similar to the query compound, in the synthesis of piperidine derivatives, which are pivotal in medicinal chemistry for their biological activities.
Nucleophilic Fluoroalkylation Reactions
Ni, Zhang, and Hu (2008) explored the nucleophilic fluoroalkylation of α,β-enones, arynes, and activated alkynes with fluorinated sulfones, demonstrating the pivotal role of the hard/soft nature of carbanions in regulating reaction pathways (Ni, Zhang, & Hu, 2008). This study suggests that compounds with fluorobenzyl and sulfonyl motifs, akin to the compound of interest, might be effectively employed in fluoroalkylation reactions, enhancing the synthesis of fluorinated organic molecules with diverse applications in pharmaceuticals and materials science.
Sulfonylation and Functionalization of Aromatic Compounds
A study by Zhang et al. (2018) on the efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water presents a rapid method for sulfonylation, using readily available sulfur sources for good to excellent yields (Zhang et al., 2018). This indicates that sulfonyl groups, similar to those in the target compound, can be strategically incorporated into aromatic systems, offering pathways for the synthesis of sulfonylated indoles with potential applications in drug discovery and development.
Sulfonyl Hydrazones as Enzyme Inhibitors
Research by Abid et al. (2017) discovered sulfonyl hydrazones derived from 3-formylchromone as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), with compounds synthesized by simple condensation exhibiting low micro-molar range IC50 values (Abid et al., 2017). This study showcases the therapeutic potential of sulfonyl-containing compounds in the design of enzyme inhibitors, suggesting a possible avenue for the application of the query compound in neuropsychiatric disorder management.
properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-8-6-7-13-26(17)23(27)15-25-14-22(19-10-3-5-12-21(19)25)30(28,29)16-18-9-2-4-11-20(18)24/h2-5,9-12,14,17H,6-8,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIJTHQANZJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)



![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)


![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)


